2-Furanboronsäure

Übersicht

Beschreibung

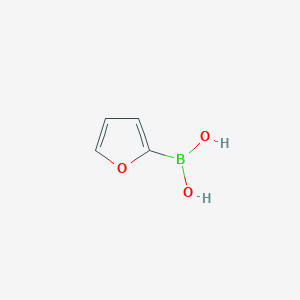

2-Furanboronic acid, also known as 2-Furanylboronic acid or 2-Furylboronic acid, is an organic compound with the molecular formula C4H5BO3. It is a boronic acid derivative containing a furan ring, which is a five-membered aromatic ring with one oxygen atom. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

2-Furanboronsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet in erster Linie seine Rolle als borhaltiges Reagenz in Suzuki-Miyaura-Kupplungsreaktionen. Der Prozess umfasst:

Oxidative Addition: Der Palladiumkatalysator bildet einen Komplex mit dem Organohalogenid, was zur Bildung einer Palladium-Kohlenstoff-Bindung führt.

Transmetallierung: Die Boronsäure überträgt ihre organische Gruppe auf den Palladiumkomplex und bildet eine neue Kohlenstoff-Kohlenstoff-Bindung.

Reduktive Eliminierung: Der letzte Schritt setzt das gekoppelte Produkt frei und regeneriert den Palladiumkatalysator.

Wirkmechanismus

Target of Action

2-Furanboronic acid is a boronic acid derivative that is primarily used in the Suzuki reaction . The primary targets of 2-Furanboronic acid are organic compounds that participate in the Suzuki reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two organic compounds .

Mode of Action

The mode of action of 2-Furanboronic acid involves its interaction with other organic compounds in the Suzuki reaction . In this reaction, 2-Furanboronic acid acts as a nucleophile, donating electrons to form a new carbon-carbon bond with an electrophilic organic compound . This reaction is facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki reaction involving 2-Furanboronic acid affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, including β-furyl-α,β-unsaturated aldehydes .

Pharmacokinetics

It is known that 2-furanboronic acid is a solid compound with a melting point of 112 °c (dec) (lit) . It is slightly soluble in water and more soluble in organic solvents like chloroform and DMSO . These properties may influence its bioavailability.

Result of Action

The result of the action of 2-Furanboronic acid in the Suzuki reaction is the formation of a new carbon-carbon bond, leading to the synthesis of complex organic compounds . This can result in the creation of β-furyl-α,β-unsaturated aldehydes , which have potential applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of 2-Furanboronic acid in the Suzuki reaction is influenced by various environmental factors. The reaction is typically carried out under inert conditions to prevent oxidation . The temperature of the reaction can also affect the efficiency and yield of the reaction . Furthermore, the choice of solvent can influence the solubility of 2-Furanboronic acid and thus its reactivity .

Biochemische Analyse

Biochemical Properties

It is known that 2-Furanboronic acid plays a role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry . The 2-Furanboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of 2-Furanboronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, 2-Furanboronic acid participates in the transmetalation process, where it acts as a nucleophile and is transferred from boron to palladium

Temporal Effects in Laboratory Settings

It is known that 2-Furanboronic acid is a solid substance with a melting point of 112 °C (dec.) (lit.) . It is typically stored at temperatures between 2-8°C .

Metabolic Pathways

It is known that 2-Furanboronic acid is used in Suzuki-Miyaura cross-coupling reactions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Das Hauptverfahren zur Synthese von 2-Furanboronsäure beinhaltet das elektrophile Abfangen eines Organometallreagenzes mit einem Borsäureester. So kann beispielsweise die Reaktion von Furan mit einem Borsäureester wie Triisopropylborat in Gegenwart einer Base wie n-Butyllithium zu this compound führen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Furanboronsäure durchläuft verschiedene chemische Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Boronsäure und einem Organohalogenid in Gegenwart eines Palladiumkatalysators und einer Base.

Oxidation und Reduktion: Der Furanring kann oxidiert werden, um Furanone zu bilden, oder reduziert werden, um Tetrahydrofuranderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren (z. B. Pd(PPh3)4), Basen (z. B. K2CO3) und Lösungsmittel (z. B. Toluol oder Ethanol) werden üblicherweise verwendet.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

2-Furanboronsäure kann mit anderen Boronsäuren verglichen werden, wie Phenylboronsäure und 3-Thiophenboronsäure:

Phenylboronsäure: Im Gegensatz zu this compound enthält Phenylboronsäure einen Benzolring anstelle eines Furanrings.

3-Thiophenboronsäure: Diese Verbindung enthält einen Thiophenring, einen schwefelhaltigen Heterocyclus.

Einzigartigkeit: this compound ist einzigartig aufgrund ihres Furanrings, der bestimmte elektronische und sterische Eigenschaften verleiht, wodurch es für bestimmte synthetische Anwendungen wertvoll ist .

Eigenschaften

IUPAC Name |

furan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJSZBJLOWMDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370247 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-23-2 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?

A: 2-Furanboronic acid is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.

Q2: What structural features of 2-Furanboronic acid have been revealed through spectroscopic techniques?

A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing 2-Furanboronic acid. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in 2-Furanboronic acid and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.

Q3: How does the introduction of a boron atom influence the electronic properties of furan in 2-Furanboronic acid?

A: The vacant p-orbital of the boron atom in 2-Furanboronic acid interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.

Q4: Have there been any studies on the stability of 2-Furanboronic acid?

A: 2-Furanboronic acid can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []

Q5: How can computational chemistry contribute to the understanding and application of 2-Furanboronic acid?

A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of 2-Furanboronic acid and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of 2-Furanboronic acid, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.